molecular formula C25H23ClFN5O4S B2572805 2-(5-amino-3-((3-fluorophenyl)amino)-4-tosyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 2034476-82-7

2-(5-amino-3-((3-fluorophenyl)amino)-4-tosyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide

カタログ番号: B2572805
CAS番号: 2034476-82-7
分子量: 544
InChIキー: KBTKQTFNYPUSMU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(5-amino-3-((3-fluorophenyl)amino)-4-tosyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide is a complex synthetic small molecule of significant interest in early-stage drug discovery, particularly in the field of oncology. Its core structure is based on a multi-substituted pyrazole scaffold, a privileged structure in medicinal chemistry known for its ability to interact with various biological targets. The compound's design, featuring specific fluorophenyl and chloromethoxyphenyl pharmacophores, suggests potential as a potent protein kinase inhibitor. Research indicates that analogous compounds with similar structural features exhibit promising activity against key oncogenic kinases, such as members of the Fibroblast Growth Factor Receptor (FGFR) family and Vascular Endothelial Growth Factor Receptors (VEGFR) [https://pubmed.ncbi.nlm.nih.gov/29034908/]. The primary research value of this compound lies in its application as a chemical probe to investigate the signaling pathways driven by these kinases, which are critically involved in cell proliferation, angiogenesis, and tumor survival. By potentially inhibiting these specific tyrosine kinases, this acetamide derivative serves as a valuable tool for elucidating the mechanisms of cancer progression and for validating these enzymes as therapeutic targets in preclinical models. Its mechanism of action is hypothesized to involve competitive binding at the ATP-binding site of the target kinases, thereby preventing phosphorylation and subsequent downstream signaling cascade activation. This makes it an essential reagent for biochemical assays, high-throughput screening, and structure-activity relationship (SAR) studies aimed at developing novel targeted cancer therapies.

特性

IUPAC Name

2-[5-amino-3-(3-fluoroanilino)-4-(4-methylphenyl)sulfonylpyrazol-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClFN5O4S/c1-15-6-9-19(10-7-15)37(34,35)23-24(28)32(31-25(23)29-18-5-3-4-17(27)13-18)14-22(33)30-20-12-16(26)8-11-21(20)36-2/h3-13H,14,28H2,1-2H3,(H,29,31)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTKQTFNYPUSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2NC3=CC(=CC=C3)F)CC(=O)NC4=C(C=CC(=C4)Cl)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClFN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-(5-amino-3-((3-fluorophenyl)amino)-4-tosyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structural features, including a pyrazole ring, an amine group, and a tosyl moiety, which contribute to its biological activities.

  • Molecular Formula : C26H26FN5O3S
  • Molecular Weight : 507.58 g/mol
  • CAS Number : 2034476-97-4

The precise mechanism of action for this compound is not fully elucidated; however, it can be inferred based on its structural similarities to other known bioactive compounds. The presence of the pyrazole and tosyl groups suggests potential interactions with various biological targets, including enzymes and receptors involved in signaling pathways.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer activity. For instance, studies have shown that pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. The specific activity of 2-(5-amino-3-((3-fluorophenyl)amino)-4-tosyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide against various cancer cell lines remains to be fully characterized, but preliminary data suggest it may possess significant cytotoxicity.

Antimicrobial Activity

Antimicrobial properties are another area of interest for this compound. Similar sulfonamide derivatives have demonstrated effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves inhibition of bacterial enzyme systems critical for survival, such as dihydropteroate synthase.

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have been conducted to evaluate the cytotoxic effects of related pyrazole compounds on human cancer cell lines. For example, a study reported that certain pyrazole derivatives showed IC50 values in the low micromolar range against breast cancer cells, indicating potent anticancer activity.
  • ADME Properties : The absorption, distribution, metabolism, and excretion (ADME) characteristics of similar compounds suggest favorable pharmacokinetic profiles. For instance, studies indicate good metabolic stability and low toxicity in preliminary animal models.
  • Synergistic Effects : Some research has explored the potential for synergistic effects when combining this compound with established chemotherapeutics. Preliminary data suggest enhanced efficacy in reducing tumor size when used in combination therapies.

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis; cell cycle arrest
AntimicrobialInhibition of bacterial growth
PharmacokineticsFavorable ADME properties

類似化合物との比較

Comparison with Structural Analogs

Structural and Functional Similarities

The compound belongs to the pyrazole-acetamide class, sharing core structural motifs with several analogs (Table 1).

Table 1: Key Structural and Functional Comparisons
Compound Name (Example) Substituents Molecular Formula Biological Activity Key Properties
Target Compound 5-amino, 3-((3-fluorophenyl)amino), 4-tosyl, N-(5-chloro-2-methoxyphenyl) C₃₁H₂₆ClFN₅O₄S Insecticide/Pharma candidate High metabolic stability; strong hydrogen bonding
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide 4-chlorophenyl, 3-cyano C₁₂H₈Cl₂N₄O Fipronil intermediate Forms N–H⋯O hydrogen-bonded chains; dihedral angle = 30.7°
2-Chloro-N-[3-cyano-1-(3,4-dichlorophenyl)-1H-pyrazol-5-yl]acetamide 3,4-dichlorophenyl, 3-cyano C₁₂H₇Cl₃N₄O Insecticide synthesis Increased halogenation enhances hydrophobicity
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Chromenone, fluorophenyl, pyrazolopyrimidine C₃₄H₂₄F₃N₇O₃ Anticancer/kinase inhibition Chromenone moiety enables π-π stacking; higher molecular weight

Key Differences :

  • The target’s tosyl group requires sulfonylation steps absent in cyano-substituted analogs.
  • Fluorophenylamino substitution necessitates selective amination, increasing synthetic complexity compared to dichlorophenyl derivatives .

Physicochemical Properties

  • Hydrogen Bonding: The target compound’s amino and tosyl groups facilitate N–H⋯O/S interactions, similar to ’s N–H⋯O chains. These interactions enhance crystal packing and stability .
  • Dihedral Angles : Analogs like ’s compound exhibit a 30.7° dihedral angle between pyrazole and benzene rings . The target’s bulkier tosyl group may increase steric hindrance, altering conformational flexibility.

Research Findings and Implications

  • SAR Insights: Sulfonyl groups (e.g., tosyl) improve stability over cyano groups but may reduce solubility. Fluorine substituents balance lipophilicity and electronic effects, optimizing target engagement.
  • Future Directions :
    • Comparative in vitro assays (e.g., IC₅₀ against pest vs. mammalian cells) are needed to validate selectivity.
    • Computational modeling (e.g., docking studies) could elucidate interactions with insecticidal targets.

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, such as coupling chloroacetyl chloride with aminopyrazole intermediates under controlled conditions. For example, triethylamine in dioxane at 20–25°C facilitates amide bond formation, followed by recrystallization from ethanol-DMF mixtures to enhance purity . Alternative methods use potassium carbonate in dimethylformamide (DMF) for nucleophilic substitution reactions, ensuring high yields by maintaining inert atmospheres and precise stoichiometry . Optimization requires monitoring via TLC and adjusting parameters like temperature and solvent polarity.

Q. Which analytical techniques are most reliable for structural characterization and purity assessment?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry of the pyrazole and acetamide moieties. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like sulfonyl (S=O) and amide (C=O) bonds . High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%), critical for reproducibility in biological assays .

Q. How is this compound screened for initial biological activity, and what in vitro models are recommended?

Prioritize cell-based assays targeting cancer (e.g., MTT assay on HeLa or MCF-7 lines) and inflammation (COX-1/COX-2 inhibition). Use dose-response curves (0.1–100 µM) to determine IC₅₀ values. Structural analogs with triazole-thioacetamide scaffolds show anti-proliferative activity via apoptosis induction, suggesting similar mechanisms for this compound .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl substituents) impact biological activity?

Comparative SAR studies reveal that electron-withdrawing groups (e.g., 3-fluorophenyl) enhance target binding affinity, while methoxy groups improve solubility. For example, replacing the tosyl group with a pyrrole moiety in analogs reduces cytotoxicity in non-cancerous cells . Computational docking (e.g., AutoDock Vina) can predict interactions with enzymes like cyclooxygenase or kinases .

Q. How can discrepancies between in vitro potency and in vivo efficacy be resolved?

Poor pharmacokinetics (e.g., rapid hepatic metabolism) often explain such gaps. To address this, conduct metabolic stability assays using liver microsomes and optimize logP values via substituent engineering (e.g., introducing methyl groups on the piperazine ring) . Parallel studies in rodent models can validate bioavailability improvements .

Q. What computational strategies are effective for predicting target engagement and off-target risks?

Molecular dynamics simulations (e.g., GROMACS) assess binding stability to receptors like EGFR or PARP. Pharmacophore modeling identifies critical interaction points (e.g., hydrogen bonds with the acetamide carbonyl). Off-target profiling via PASS Online predicts potential interactions with ion channels or cytochrome P450 enzymes .

Q. How can metabolic instability be mitigated without compromising bioactivity?

Introduce metabolically resistant motifs, such as replacing labile ester groups with ethers or fluorinated aryl rings. Stability assays in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) guide structural refinements. For instance, substituting thiophene with pyridine improves half-life in hepatic microsomes .

Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?

Proteomic profiling (e.g., SILAC labeling) identifies differentially expressed proteins post-treatment. Flow cytometry with Annexin V/PI staining quantifies apoptosis, while Western blotting detects caspase-3 activation. For kinase targets, use competitive ATP-binding assays or phospho-specific antibodies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。